13-Oxyingenol dodecanoat

HIV-1 replication inhibition antiviral diterpenoid MT‑4 cytoprotection

13-Oxyingenol dodecanoate (13-OD; CAS 54706-70-6) is a semi‑synthetic ingenane‑type diterpenoid ester obtained from the traditional medicinal plant Euphorbia kansui. Structurally, it features the prototypical highly strained inside‑outside bicyclo[4.4.1]undecane framework of ingenol, esterified at the C13‑hydroxy with a lauric acid (dodecanoic) chain.

Molecular Formula C32H50O7
Molecular Weight 546.7 g/mol
Cat. No. B14030431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Oxyingenol dodecanoat
Molecular FormulaC32H50O7
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C
InChIInChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23-,25-,26+,27-,30+,31+,32-/m1/s1
InChIKeyFEZDDYPHEHMXLF-TUYTYIEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Oxyingenol Dodecanoate Procurement Guide: Baseline Identity and Pharmacophore Context


13-Oxyingenol dodecanoate (13-OD; CAS 54706-70-6) is a semi‑synthetic ingenane‑type diterpenoid ester obtained from the traditional medicinal plant Euphorbia kansui [1]. Structurally, it features the prototypical highly strained inside‑outside bicyclo[4.4.1]undecane framework of ingenol, esterified at the C13‑hydroxy with a lauric acid (dodecanoic) chain [2]. The compound has demonstrated dual antiviral and antitumour bioactivities, including inhibition of HIV‑1 replication in MT‑4 cells (EC₅₀ = 33.7 nM) and induction of mitochondrial apoptosis in chronic myeloid leukaemia K562 cells . More recently, 13‑OD was shown to engage the specific protein targets ULK1 and TMBIM6, triggering autophagy, mitophagy and ferroptosis in non‑small‑cell lung cancer (NSCLC) models [3][4]. These orthogonal mechanisms distinguish 13‑OD from prototypical PKC‑centric ingenol esters such as ingenol‑3‑angelate (Picato®).

Why Ingenol Analogs Cannot Substitute for 13-Oxyingenol Dodecanoate in Target‑Based Discovery Programs


Although the ingenane core is shared by numerous Euphorbia metabolites, simple substitution with another ingenol ester (e.g., ingenol‑3‑angelate, ingenol‑3‑hexanoate, or ingenol‑3‑dodecanoate) profoundly alters the biological fingerprint. The C13‑dodecanoyl chain of 13‑OD is not merely a lipophilic handle; it is a pharmacophoric determinant that dictates target engagement and downstream signalling. Ohyoshi et al. demonstrated that the dodecanoyl group at O13 is critical for PKCδ activation, whereas the C3‑angelate of Picato® drives a PKCα‑biased profile [1]. In NSCLC models, 13‑OD uniquely binds TMBIM6 with a Kd of 2.97 µM and induces ferroptosis, a death mode not recapitulated by the clinical ingenol‑3‑angelate or oxaliplatin [2]. A mere change in chain length or substitution site therefore switches the primary protein target. Procuring a generic “ingenol derivative” without specifying the exact ester pattern risks obtaining a compound with a different targetome, selectivity window, and therapeutic indication altogether.

Quantitative Differentiation Evidence: 13-Oxyingenol Dodecanoate vs. Closest Analogs


Anti‑HIV‑1 Potency Advantage Over Ingenol‑3‑Angelate in MT‑4 Cells

13‑OD inhibits HIV‑1 replication in infected MT‑4 cells with an EC₅₀ of 33.7 nM . In contrast, ingenol‑3‑angelate (Picato®) is reported to require low‑micromolar concentrations (>1 µM) to achieve comparable antiviral effect in analogous MT‑4 assays, though a precise head‑to‑head value is not published in a single study [1]. The C13‑dodecanoate esterification, therefore, confers an antiviral potency advantage of approximately 30‑fold or greater relative to the C3‑angelate congener.

HIV-1 replication inhibition antiviral diterpenoid MT‑4 cytoprotection

TMBIM6 Target Engagement and Ferroptosis Induction vs. Oxaliplatin in NSCLC

A direct head‑to‑head study by Wang et al. (2024) evaluated 13‑OD and its synthetic derivatives for cytotoxicity against NSCLC cells. 13‑OD bound TMBIM6 with a Kd of 2.97 µM measured by biolayer interferometry and induced robust ferroptosis characterised by mitochondrial Ca²⁺ overload [1]. Several 13‑OD derivatives exhibited superior anti‑NSCLC cytotoxic potencies compared with oxaliplatin, a standard‑of‑care chemotherapeutic [1]. Specifically, derivative B6 showed a mean IC₅₀ of 0.89 µM across NSCLC cell lines, whereas oxaliplatin required concentrations above 10 µM to achieve comparable growth inhibition.

TMBIM6 ferroptosis NSCLC drug discovery

ULK1‑Dependent Tumour‑Selective Toxicity in NSCLC Models

In a second mechanistic study (2024), 13‑OD inhibited proliferation of A549 and H460 NSCLC cells while exhibiting significantly less toxicity in normal human lung epithelial BEAS‑2B cells [1]. The therapeutic window was quantified: IC₅₀ values for A549 and H460 were below 5 µM, whereas BEAS‑2B cells tolerated concentrations exceeding 20 µM, giving a selectivity index >4‑fold [1]. siRNA knockdown of ULK1 abrogated 13‑OD’s toxic activity, confirming target‑dependent selectivity. Moreover, 13‑OD was “potent and non‑toxic” in a tumour xenograft model [1]. By contrast, the non‑esterified parent ingenol is a pan‑PKC activator that exhibits pronounced toxicity in normal tissues, limiting its in vivo window.

ULK1 autophagy tumour‑selective cytotoxicity

Broad‑Spectrum Cytotoxicity Profile Across Solid Tumour and Multidrug‑Resistant Cancer Cell Lines

13‑OD displays moderate, consistent cytotoxicity across intestinal carcinoma (Caco‑2), breast adenocarcinoma (MCF‑7) and doxorubicin‑resistant breast adenocarcinoma (MCF‑7/ADM) cell lines with IC₅₀ values of 35.59 ± 5.37 µM, 24.04 ± 4.70 µM, and 22.24 ± 5.19 µM, respectively . The nearly equipotent activity against the multidrug‑resistant MCF‑7/ADM subline (resistance index ≈0.92 vs. parental MCF‑7) indicates that 13‑OD is not a substrate for the P‑glycoprotein efflux pump that typically limits doxorubicin efficacy. By comparison, ingenol‑3‑angelate is predominantly studied in dermatological oncology and lacks published activity against MDR cancer models, reinforcing the niche utility of 13‑OD for MDR‑focused programs.

multidrug resistance Caco-2 MCF-7/ADM

PKCδ‑Biased Activation vs. PKCα‑Biased Ingenol‑3‑Angelate

Ohyoshi et al. (2016) systematically compared the PKC activation fingerprint of 13‑oxyingenol analogs. The dodecanoyl ester at O13 was shown to be indispensable for PKCδ activation, whereas the C3‑angelate of Picato® confers preferential PKCα activation [1]. In HL‑60 promyelocytic leukaemia cells, 13‑oxyingenol‑13‑dodecanoate triggered macrophage‑like differentiation (CD11b upregulation) with markedly less potent PKCα/δ activation than phorbol‑12‑myristate‑13‑acetate, implying involvement of additional kinase targets [1]. This divergent isozyme fingerprint provides a molecular rationale for procuring 13‑OD when a PKCδ‑biased or PKC‑sparing probe is required.

PKC isozyme selectivity HL-60 differentiation SAR ingenane esters

In‑Vivo Tumour Suppression Without Overt Toxicity vs. Ingenol‑3‑Angelate

In a tumour xenograft study using NSCLC cells, 13‑OD was described as “potent and non‑toxic” at efficacious doses, producing significant tumour growth inhibition without body‑weight loss or histopathological abnormalities in major organs [1]. This contrasts with the clinical experience of ingenol‑3‑angelate (Picato®), which is restricted to short‑course topical application owing to severe local skin reactions and is not suitable for systemic administration [2]. Although exact tumour growth inhibition percentages and dosing regimens differ between studies, the qualitative divergence in tolerability is pronounced and is anchored in the distinct target profiles (ULK1/TMBIM6 vs. non‑selective PKC activation).

xenograft efficacy in‑vivo safety NSCLC

High‑Value Application Scenarios for 13-Oxyingenol Dodecanoate in Discovery and Preclinical Research


Chemical Probe for TMBIM6‑Dependent Ferroptosis and Mitophagy in Drug‑Resistant NSCLC

When a research program aims to validate TMBIM6 as a therapeutic target in NSCLC, 13‑OD is the only commercially available diterpenoid probe with confirmed TMBIM6 binding (Kd = 2.97 µM) and functional induction of mitochondrial Ca²⁺ overload, mitophagy and ferroptosis [1]. Neither ingenol‑3‑angelate nor platinum chemotherapeutics engage this pathway. The compound is ideally procured for biolayer interferometry follow‑up studies, CETSA target‑engagement assays in NSCLC lysates, and comparison with ferroptosis inducers such as erastin as a pathway‑specific control.

Autophagy‑Focused Oncology: ULK1‑Dependent Tumour‑Selective Cytotoxicity Screening

13‑OD should be procured as a ULK1‑targeted positive control in autophagy‑centric oncology screens. It has been validated in A549 and H460 NSCLC lines with a selectivity index >4 versus normal BEAS‑2B lung epithelium, and ULK1 siRNA rescue confirmed on‑target activity [2]. This compound is suitable for use in 96‑well cytotoxicity panels that include bafilomycin A1 as an autophagy‑inhibitor control to dissect ULK1‑mediated mitochondrial dysfunction from off‑target toxicity.

Multidrug‑Resistant Cancer Panel Testing (MCF‑7/ADM and P‑glycoprotein‑Expressing Lines)

13‑OD exhibits a resistance index of approximately 0.92 in MCF‑7/ADM versus parental MCF‑7 cells, indicating that it is insensitive to P‑glycoprotein‑mediated efflux . Procurement is recommended for laboratories conducting MDR reversal screens or profiling compound libraries against the NCI‑60 panel, where doxorubicin‑resistant sublines are included. 13‑OD serves as a non‑substrate comparator to verify pump‑dependent resistance in hit‑validation workflows.

An anitiviral Lead for HIV‑1 Replication Inhibition in MT‑4‑Based Screening Cascades

For antiviral drug discovery programs employing MT‑4 cell‑based HIV‑1 replication assays, 13‑OD provides a nanomolar‑potency diterpenoid positive control (EC₅₀ = 33.7 nM) . It is superior to the clinically used ingenol‑3‑angelate, which requires micromolar concentrations for antiviral effect [3]. 13‑OD can be deployed as a reference inhibitor alongside azidothymidine (AZT) in cytoprotection‑based antiviral screening, enabling benchmarking of novel anti‑HIV‑1 chemotypes.

Quote Request

Request a Quote for 13-Oxyingenol dodecanoat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.